Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 6942-20-7
VCID: VC17166704
InChI: InChI=1S/C11H20O5/c1-4-14-10(12)5-6-11(2)15-8-9(16-11)7-13-3/h9H,4-8H2,1-3H3
SMILES:
Molecular Formula: C11H20O5
Molecular Weight: 232.27 g/mol

Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate

CAS No.: 6942-20-7

Cat. No.: VC17166704

Molecular Formula: C11H20O5

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate - 6942-20-7

Specification

CAS No. 6942-20-7
Molecular Formula C11H20O5
Molecular Weight 232.27 g/mol
IUPAC Name ethyl 3-[4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate
Standard InChI InChI=1S/C11H20O5/c1-4-14-10(12)5-6-11(2)15-8-9(16-11)7-13-3/h9H,4-8H2,1-3H3
Standard InChI Key GBJCKNLHNSXPAM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC1(OCC(O1)COC)C

Introduction

Chemical Overview

Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate is a synthetic organic compound. Its name suggests the following structural elements:

  • Ethyl group: A two-carbon chain attached to the ester functional group.

  • Propanoate moiety: Indicates the presence of an ester derived from propanoic acid.

  • 1,3-Dioxolane ring: A five-membered cyclic acetal containing two oxygen atoms.

  • Methoxymethyl substitution: A methoxy group (-OCH₃) attached via a methyl linker (-CH₂-).

  • Methyl substitution: A single methyl group (-CH₃) attached to the dioxolane ring.

This structure suggests that the compound may belong to a class of esters with potential applications in organic synthesis, pharmaceuticals, or as intermediates in chemical reactions.

Potential Applications

Given its structural features, this compound could serve various roles:

  • Synthetic Intermediate:

    • The ester functionality and dioxolane ring make it a candidate for use in organic synthesis, particularly in reactions requiring protection of hydroxyl groups (as dioxolanes are common protecting groups).

  • Pharmaceutical Research:

    • Compounds with dioxolane rings are often explored for their biological activity, including antiviral or antifungal properties.

  • Material Science:

    • Esters with cyclic structures are sometimes used as precursors for polymers or specialty materials.

Synthesis Pathway

A plausible synthetic route for this compound could involve:

  • Formation of Dioxolane Ring:

    • Reacting a diol (e.g., ethylene glycol) with an aldehyde or ketone under acidic conditions to form the 1,3-dioxolane ring.

  • Esterification:

    • Introducing the ethyl propanoate moiety via acid-catalyzed esterification or transesterification.

  • Substitution Reactions:

    • Adding the methoxymethyl group through alkylation using methoxymethyl chloride or similar reagents.

Research Gaps and Future Directions

The lack of detailed information highlights areas for further exploration:

  • Experimental Characterization:

    • Techniques like NMR, IR spectroscopy, and mass spectrometry would confirm its structure and functional groups.

  • Biological Testing:

    • Investigating potential bioactivity (e.g., antimicrobial or enzymatic interactions).

  • Applications Development:

    • Exploring its role as a building block in complex molecule synthesis or materials science.

If you require more specific data or experimental details about this compound, consulting specialized chemical databases like SciFinder or Reaxys may yield additional insights.

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